2-(cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide
Description
2-(Cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide is a synthetic oxazole derivative characterized by a central oxazole ring substituted at position 2 with a cyclopropanecarboxamido group and at position 4 with a carboxamide group linked to a 2-methoxy-5-methylphenyl moiety. This structure confers unique physicochemical and biological properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, lipophilic scaffolds.
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-9-3-6-13(22-2)11(7-9)17-15(21)12-8-23-16(18-12)19-14(20)10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYFIRYZLCEOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=COC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclopropanecarboxamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a cyclopropanecarboxamide moiety linked to an oxazole ring, which is known for its diverse biological activities.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in lipid metabolism, particularly acid ceramidase (AC). AC plays a crucial role in the metabolism of sphingolipids, which are essential for various cellular processes including apoptosis and cell signaling. Inhibiting AC can potentially lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Anticancer Activity
Studies have shown that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of cancer cell proliferation in vitro, with IC50 values indicating effective target engagement in human neuroblastoma cells .
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has been documented extensively. A review highlighted that several oxazole compounds possess activity against various pathogens, including fungi and bacteria. For example, specific derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.8 to 3.2 µg/ml against Candida species and Aspergillus .
Case Studies
- Inhibition of Acid Ceramidase : A study focused on a series of substituted oxazol-2-one-3-carboxamides demonstrated their ability to inhibit AC effectively. The lead compound exhibited an IC50 value of 0.025 µM, showing promise for further development as a therapeutic agent for sphingolipid-related disorders .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various oxazole derivatives against clinical isolates. The results indicated that certain compounds had potent activity against resistant strains of bacteria, suggesting their potential as new antibiotics .
Table 1: Inhibitory Potencies of Related Compounds on Acid Ceramidase
| Compound | IC50 (µM) |
|---|---|
| 8a | 0.025 |
| 12a | 0.050 |
| 32b | 0.015 |
Table 2: Antimicrobial Activity Against Fungal Strains
| Compound | Candida albicans | Aspergillus niger |
|---|---|---|
| 11 | 1.6 µg/ml | 1.6 µg/ml |
| 12 | 0.8 µg/ml | 0.8 µg/ml |
Comparison with Similar Compounds
Key Structural Features :
- Oxazole Core : A five-membered heterocyclic ring with nitrogen and oxygen atoms, contributing to aromatic stability and hydrogen-bonding capabilities.
- Cyclopropane Substituent : The cyclopropanecarboxamido group introduces conformational rigidity and may enhance metabolic stability.
Structural Analogs and Substituent Variations
The compound’s closest analogs involve modifications to the carboxamide-linked aromatic group or the oxazole substituents. A notable analog is 2-(Cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide (CAS: 1396808-78-8), which replaces the 2-methoxy-5-methylphenyl group with a furan-2-ylmethyl substituent .
Table 1: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
